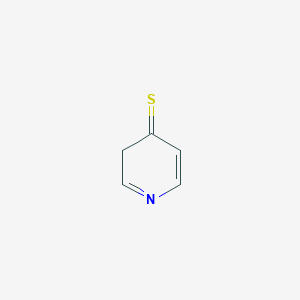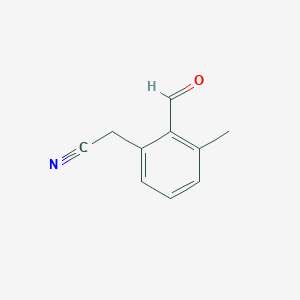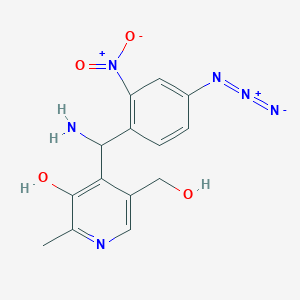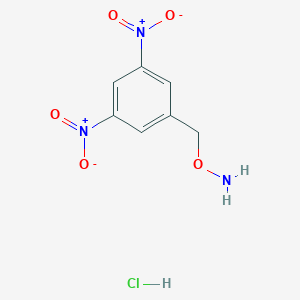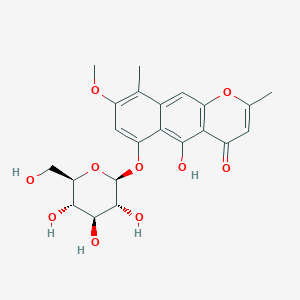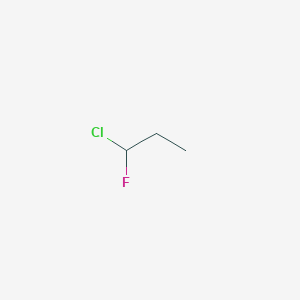
1-Chloro-1-fluoropropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-fluoropropane (also known as chlorofluoropropane or CF3) is a chemical compound that has been widely used in various fields such as pharmaceuticals, agrochemicals, and polymers. CF3 is a colorless liquid with a boiling point of 68°C and a molecular weight of 120.53 g/mol. Its chemical formula is C3H6ClF, and it is classified as a halogenated alkane. CF3 is a highly reactive compound that can undergo various chemical reactions, making it a useful intermediate in the synthesis of many organic compounds.
作用機序
The mechanism of action of CF3 is not well understood, but it is believed to act as a nucleophile in organic reactions. CF3 can undergo various chemical reactions, including substitution, addition, and elimination reactions, which make it a useful intermediate in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of CF3. However, studies have shown that CF3 can cause skin irritation and respiratory problems when exposed to high concentrations. CF3 has also been shown to be toxic to aquatic organisms, and its use should be carefully monitored to prevent environmental damage.
実験室実験の利点と制限
The advantages of using CF3 in lab experiments are its high reactivity and versatility in organic synthesis. CF3 can be used to introduce a fluorine atom into an organic molecule, which can significantly alter the properties of the compound. The limitations of using CF3 in lab experiments are its high toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for research involving CF3. One area of interest is the development of new synthesis methods for CF3 that are more efficient and environmentally friendly. Another area of interest is the use of CF3 in the development of new pharmaceuticals and agrochemicals. CF3 has the potential to significantly alter the properties of organic compounds, which could lead to the development of new drugs and agricultural products. Finally, there is a need for more research on the environmental impact of CF3, as its use can potentially cause harm to aquatic organisms and other wildlife.
合成法
CF3 can be synthesized using several methods, including the reaction of 1-chloropropane with hydrogen fluoride, the reaction of 1-fluoropropane with hydrogen chloride, and the reaction of 1,1,1-trifluoro-2-chloroethane with potassium fluoride. The most common method of synthesizing CF3 is the reaction of 1-chloropropane with hydrogen fluoride. This method involves the use of a strong acid catalyst, such as sulfuric acid or phosphoric acid, to promote the reaction.
科学的研究の応用
CF3 has been widely used in scientific research as a reagent in organic synthesis. It is a versatile compound that can be used in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and polymers. CF3 is commonly used as a fluorinating agent in organic synthesis, as it can introduce a fluorine atom into an organic molecule, which can significantly alter the properties of the compound.
特性
CAS番号 |
134190-54-8 |
|---|---|
製品名 |
1-Chloro-1-fluoropropane |
分子式 |
C3H6ClF |
分子量 |
96.53 g/mol |
IUPAC名 |
1-chloro-1-fluoropropane |
InChI |
InChI=1S/C3H6ClF/c1-2-3(4)5/h3H,2H2,1H3 |
InChIキー |
OPLWDQVQIWKMSG-UHFFFAOYSA-N |
SMILES |
CCC(F)Cl |
正規SMILES |
CCC(F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



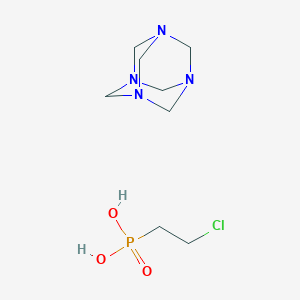
![4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid](/img/structure/B145088.png)
